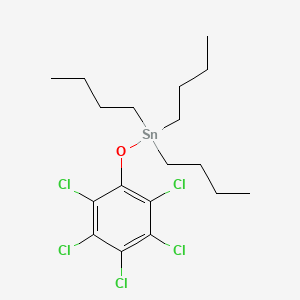

Stannane, tributyl(pentachlorophenoxy)-

Description

BenchChem offers high-quality Stannane, tributyl(pentachlorophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tributyl(pentachlorophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3644-38-0 |

|---|---|

Molecular Formula |

C18H27Cl5OSn |

Molecular Weight |

555.4 g/mol |

IUPAC Name |

tributyl-(2,3,4,5,6-pentachlorophenoxy)stannane |

InChI |

InChI=1S/C6HCl5O.3C4H9.Sn/c7-1-2(8)4(10)6(12)5(11)3(1)9;3*1-3-4-2;/h12H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

AGSMIWJKNRFJRL-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Direct Synthetic Routes to Stannane (B1208499), Tributyl(pentachlorophenoxy)-

The direct synthesis of Stannane, tributyl(pentachlorophenoxy)- typically involves the reaction of a suitable tributyltin precursor with pentachlorophenol (B1679276) or its corresponding salt. One of the most common approaches is the reaction of a trialkyltin halide with a phenol (B47542). In this case, tributyltin chloride can be reacted with pentachlorophenol. This reaction is generally facilitated by the presence of a base to neutralize the hydrogen chloride that is formed, driving the reaction to completion.

Another direct route involves the redistribution reaction, also known as the Kocheshkov comproportionation, where a tetraorganotin compound reacts with a tin halide. wikipedia.org While not a direct route from pentachlorophenol, it is a fundamental method for preparing the organotin halide precursors necessary for the synthesis. The stoichiometry of the reactants is crucial in determining the product distribution. wikipedia.org

The general synthetic approaches for organotin compounds are summarized in the table below.

| Reaction Type | Reactants | Product | Reference |

| Grignard Reaction | Grignard Reagent (RMgX) + Tin Halide (SnX4) | Tetraorganotin (R4Sn) | wikipedia.org |

| Wurtz-like Coupling | Alkyl Sodium (RNa) + Tin Halide (SnX4) | Tetraorganotin (R4Sn) | wikipedia.org |

| Redistribution | Tetraorganotin (R4Sn) + Tin Halide (SnX4) | Mixed Alkyltin Halides (R(4-n)SnXn) | wikipedia.org |

| From Organotin Halides | Triorganotin Halide (R3SnX) + Phenol (ArOH) | Triorganotin Phenoxide (R3SnOAr) | orientjchem.org |

Utilization of Bis(tributyltin) Oxide in Condensation Reactions

A significant pathway for the synthesis of Stannane, tributyl(pentachlorophenoxy)- involves the use of bis(tributyltin) oxide (TBTO) in condensation reactions. mst.dk This method is advantageous as the only byproduct is water, which can be removed azeotropically to drive the reaction forward. mst.dk The reaction between bis(tributyltin) oxide and pentachlorophenol yields the desired product through the formation of a tin-oxygen bond.

Research on the reaction of diorganotin oxides with phenols has shown that the reaction may halt at the distannoxane stage. cdnsciencepub.com However, in the synthesis of organotin carboxylates, the condensation reaction between an organotin oxide and a carboxylic acid proceeds with the efficient removal of water. mst.dk This suggests that under appropriate conditions, the reaction with pentachlorophenol can be driven to completion. The use of a solvent such as toluene (B28343) allows for the azeotropic removal of water using a Dean-Stark apparatus.

Precursor Chemistry: Pentachlorophenol and Its Derivatives

The primary precursor for the phenoxy moiety of the target compound is pentachlorophenol (PCP). Pentachlorophenol is commercially synthesized through two main processes: the direct chlorination of phenol and the alkaline hydrolysis of hexachlorobenzene. epa.govnih.gov

The direct chlorination of phenol is conducted in the presence of a catalyst, such as anhydrous aluminum or ferric chloride, at elevated temperatures. wikipedia.org This process, however, does not result in a completely pure product, with commercial-grade PCP typically having a purity of 84–90%. wikipedia.org The synthesis process invariably leads to the formation of several by-products due to the high temperatures and pressures involved. nih.govnih.gov

Common by-products found in commercial pentachlorophenol are detailed in the table below.

| By-product Class | Specific Examples | Reference |

| Polychlorinated Phenols | Tetrachlorophenols, Trichlorophenols | nih.govnih.gov |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Hexachlorodibenzo-p-dioxins (HxCDD), Heptachlorodibenzo-p-dioxins (HpCDD), Octachlorodibenzo-p-dioxin (OCDD) | nih.govnih.gov |

| Polychlorinated Dibenzofurans (PCDFs) | Hexachlorodibenzofurans, Heptachlorodibenzofurans, Octachlorodibenzofurans | nih.govnih.gov |

| Other Chlorinated Compounds | Hexachlorobenzene (HCB) | nih.govnih.gov |

The presence of these impurities can influence the reactivity of the pentachlorophenol and potentially lead to the formation of side products in the synthesis of Stannane, tributyl(pentachlorophenoxy)-. Therefore, the purity of the pentachlorophenol precursor is a critical parameter.

Optimization of Reaction Parameters and Yields in Organotin Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of Stannane, tributyl(pentachlorophenoxy)-. Key parameters that are often manipulated include reaction temperature, solvent, catalyst, and the stoichiometry of the reactants.

In the direct synthesis from tributyltin chloride and pentachlorophenol, the choice of base and solvent can significantly impact the reaction rate and yield. A non-nucleophilic base is often preferred to avoid side reactions with the tributyltin chloride. The reaction temperature must be carefully controlled to prevent decomposition of the product and minimize the formation of by-products.

For condensation reactions involving bis(tributyltin) oxide, the efficiency of water removal is a primary factor influencing the yield. The selection of an appropriate azeotroping agent and maintaining the optimal reflux temperature are critical. Laboratory studies on pentachlorophenol synthesis have shown that even with the elimination of mass-transfer limitations, temperature remains a significant factor in both yield and the formation of microcontaminants. psu.edu

Microwave-assisted synthesis has also been explored for the preparation of organotin complexes, in some cases leading to improved yields and reduced reaction times. acs.org The optimization of these parameters is often an empirical process, requiring systematic investigation to determine the ideal conditions for the synthesis of a specific organotin compound.

Chemical Reactivity, Transformation, and Mechanistic Studies

Dealkylation Processes in Tributyltin Species

Dealkylation is the central process in the degradation of tributyltin compounds, leading to a progressive decrease in their toxicity. researchgate.net This process involves the sequential cleavage of the tin-carbon bonds, resulting in the formation of dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin compounds. researchgate.netnih.gov

The mechanism of dealkylation can be influenced by various factors. Abiotically, it can be driven by photolysis and, to a lesser extent, hydrolysis. mst.dk Biologically, microorganisms play a significant role in the dealkylation of TBT. mst.dk The biotic breakdown also proceeds through the formation of intermediate hydroxylated derivatives followed by the progressive splitting of the carbon-tin bond. mst.dk Some studies suggest that certain biological dithiols can facilitate the dealkylation of alkyltins through a pseudo-enzymatic reaction mechanism. nih.gov

The rate of each dealkylation step can differ. For instance, in some biological systems, the conversion of DBT to MBT has been observed to be faster than the initial degradation of TBT to DBT. ijrar.org

Table 2: Sequential Dealkylation Products of Tributyltin Compounds

| Compound | Abbreviation |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

| Inorganic Tin | Sn(IV) |

Investigations into Sn-O Bond Lability and Exchange Reactions

The Sn-O (tin-oxygen) bond in organotin compounds, such as the one in Stannane (B1208499), tributyl(pentachlorophenoxy)-, is known to be labile. gelest.com This lability allows for exchange reactions to occur, where the pentachlorophenoxy group can be replaced by other ligands. gelest.com For example, in aqueous environments, organotin halides can undergo hydrolysis to form organotin hydroxides and oxides, demonstrating the susceptibility of the tin-heteroatom bond to cleavage. gelest.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Electronic Spectroscopy for Understanding Electronic Transitions and Coordination

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure and coordination environment of organometallic compounds. In the case of Stannane (B1208499), tributyl(pentachlorophenoxy)-, this method provides insights into the electronic transitions originating from the pentachlorophenoxy ligand and the influence of the tributyltin moiety on these transitions.

Detailed research findings on the electronic spectrum of Stannane, tributyl(pentachlorophenoxy)- are not extensively documented in publicly available literature. However, an analysis of its constituent chromophores, the pentachlorophenoxy group and the tributyltin group, allows for a comprehensive understanding of its expected spectroscopic properties. The primary chromophore in the molecule is the pentachlorophenoxy ligand.

The electronic spectrum of pentachlorophenol (B1679276) (PCP) and its derivatives is characterized by absorptions in the ultraviolet region. nih.govresearchgate.net These absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic ring and involving the non-bonding electrons of the oxygen atom and chlorine substituents. For pentachlorophenol in various solvents, characteristic absorption maxima are observed. nih.govpublish.csiro.au For instance, in alcohol, pentachlorophenol exhibits absorption maxima at approximately 300.5 nm and 308 nm. nih.gov In aqueous solutions, a prominent peak around 320 nm is typically observed for the unionized form. publish.csiro.au

Upon formation of the stannane compound through the covalent bonding of the tributyltin cation [(C₄H₉)₃Sn]⁺ to the pentachlorophenate anion [C₆Cl₅O]⁻, shifts in these absorption bands are anticipated. The tributyltin group itself does not exhibit significant absorption in the near-UV region. nih.gov However, its linkage to the pentachlorophenoxy group can influence the electronic environment of the aromatic system. This interaction can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima of the phenoxy ligand.

The coordination of the tin atom in organotin compounds can also be inferred from electronic spectroscopy. While the tributyltin moiety in Stannane, tributyl(pentachlorophenoxy)- is formally coordinated to a single oxygen atom, intermolecular or solvent interactions can lead to an increase in the coordination number of the tin atom. Such changes in coordination geometry can perturb the electronic energy levels of the molecule and be reflected in the UV-Vis spectrum.

The electronic transitions observed in the UV-Vis spectrum of Stannane, tributyl(pentachlorophenoxy)- would primarily be associated with the pentachlorophenoxy ligand. The expected transitions are:

π→π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pentachlorophenyl ring. These are typically high-energy transitions and result in strong absorption bands.

n→π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or chlorine atoms) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and have lower molar absorptivity compared to π→π* transitions.

While specific experimental data for Stannane, tributyl(pentachlorophenoxy)- is scarce, the following table summarizes the typical UV-Vis absorption data for pentachlorophenol, which serves as a foundational reference for the electronic properties of the target compound.

| Compound | Solvent | λmax (nm) | log ε | Reference |

| Pentachlorophenol | Alcohol | 300.5 | 3.4 | nih.gov |

| Pentachlorophenol | Alcohol | 308 | 3.4 | nih.gov |

| Pentachlorophenol | Water (un-acidified) | 320 | - | publish.csiro.au |

| Pentachlorophenol | Water (acidified) | 450 | - | publish.csiro.au |

It is important to note that the data for acidified water reflects the formation of a suspension, which affects the absorbance reading. publish.csiro.au The interaction with the tributyltin group in Stannane, tributyl(pentachlorophenoxy)- would likely modify these values, providing a unique spectral fingerprint for the compound.

Coordination Chemistry and Molecular Architectures

Coordination Geometry and Polyhedral Distortions at the Tin Center

In solution, triorganotin compounds like tributyltin derivatives typically exist as four-coordinate monomers with a tetrahedral geometry around the tin atom. orientjchem.org The three butyl groups and the pentachlorophenoxy moiety would occupy the vertices of the tetrahedron.

However, in the solid state, organotin compounds frequently exhibit an expansion of the coordination sphere of the tin atom to five or even six. rjpbcs.com For a compound with the structure R₃SnX, a five-coordinate geometry is common, typically resulting in a trigonal bipyramidal structure. lupinepublishers.com In this arrangement, the three butyl groups would likely occupy the equatorial positions to minimize steric hindrance, while the more electronegative pentachlorophenoxy group and an oxygen atom from a neighboring molecule would occupy the axial positions. This arrangement leads to the formation of polymeric chains.

The ideal trigonal bipyramidal geometry is often distorted due to the steric bulk of the ligands and the constraints of crystal packing. These distortions would be evident in the bond angles, which would deviate from the ideal 120° for equatorial-equatorial and 90° for axial-equatorial positions. Without specific crystallographic data for tributyl(pentachlorophenoxy)stannane, the precise nature and extent of these polyhedral distortions remain speculative.

Ligand Properties and Coordination Modes of the Pentachlorophenoxy Moiety

The pentachlorophenoxy group (-OC₆Cl₅) is a bulky and electron-withdrawing ligand. The five chlorine atoms on the phenyl ring significantly influence its electronic properties through inductive effects, making the phenoxy oxygen a relatively poor electron donor compared to an unsubstituted phenoxy group. This reduced electron-donating ability can affect the strength of the Sn-O bond.

In a monomeric, four-coordinate state, the pentachlorophenoxy group would act as a simple monodentate ligand, bonding to the tin atom through its oxygen atom. In the solid state, where a higher coordination number is anticipated, this group can adopt a bridging coordination mode. The oxygen atom of the pentachlorophenoxy ligand of one molecule can coordinate to the tin atom of a neighboring molecule, leading to the formation of a one-dimensional polymeric chain. This bridging behavior is a common feature in the solid-state structures of many triorganotin compounds with oxygen-donating ligands.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The formation of supramolecular structures in the solid state is a key feature of organotin chemistry. researchgate.net For tributyl(pentachlorophenoxy)stannane, the primary mode of supramolecular assembly is expected to be the formation of polymeric chains through intermolecular Sn-O bonds involving the pentachlorophenoxy ligand, as discussed above.

Impact of Ancillary Ligands on Coordination Behavior and Stereochemistry

The term "ancillary ligands" in this context refers to the three butyl groups attached to the tin atom. The nature of these alkyl groups has a profound impact on the coordination behavior of the tin center. The steric bulk of the butyl groups is a critical factor in determining the feasibility of forming higher-coordinate species. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic arrangement. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution, molecular geometry, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netrsc.org For Stannane (B1208499), tributyl(pentachlorophenoxy)-, DFT studies would be invaluable for elucidating its ground-state geometry, bond characteristics, and electronic properties. researchgate.netajrconline.org

Researchers could use a functional like B3LYP combined with appropriate basis sets (such as 6-31G(d,p) for lighter atoms and a more sophisticated basis set like Def2-SVP for the tin atom) to perform geometry optimization. researchgate.net This would predict key structural parameters. For instance, the calculations would reveal the coordination geometry around the central tin atom, which is expected to be a distorted tetrahedron, and provide precise values for bond lengths and angles. ajrconline.org

Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, would offer insights into the nature of the Sn-O and Sn-C bonds, quantifying their covalent and ionic character. researchgate.net Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. nih.gov

Illustrative Predicted Structural Parameters for Stannane, tributyl(pentachlorophenoxy)- using DFT:

| Parameter | Predicted Value |

| Sn-O Bond Length | ~2.10 Å |

| Sn-C Bond Length | ~2.15 - 2.20 Å |

| O-Sn-C Bond Angle | ~105° - 110° |

| C-Sn-C Bond Angle | ~108° - 112° |

Ab initio methods are another class of quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a systematic way to improve the accuracy of calculations. nih.gov

For a molecule like Stannane, tributyl(pentachlorophenoxy)-, ab initio calculations could be used to:

Validate DFT results: Comparing geometries and energies from ab initio methods with those from DFT can provide confidence in the chosen DFT functional and basis set. acs.org

Calculate excited state properties: Methods like Configuration Interaction (CI) or Time-Dependent Hartree-Fock (TD-HF) can predict electronic excitation energies, which are related to UV-Vis absorption spectra.

Determine accurate molecular properties: High-level ab initio calculations can yield very precise values for properties such as dipole moments and polarizability, which govern intermolecular interactions. researchgate.net

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, identifying transition states, and calculating activation energies. digitellinc.comsmu.edu For Stannane, tributyl(pentachlorophenoxy)-, this approach could be used to study its synthesis, degradation, or reactions with biological targets.

By mapping the potential energy surface (PES), researchers can trace the lowest energy path a reaction is likely to follow, known as the Intrinsic Reaction Coordinate (IRC). smu.edu This involves locating the structures of reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The energy difference between the reactants and the transition state defines the activation barrier for the reaction. Such studies are critical for understanding the reactivity and stability of the compound. For example, modeling the hydrolysis of the Sn-O bond would involve identifying the transition state for the nucleophilic attack of a water molecule on the tin center.

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. mit.edu

Vibrational Spectroscopy: DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ajrconline.org A comparison between the calculated and experimental spectra can confirm the presence of specific functional groups and validate the computed molecular structure. researchgate.net For Stannane, tributyl(pentachlorophenoxy)-, this would allow for the assignment of characteristic vibrations, such as the Sn-O and Sn-C stretching modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict NMR chemical shifts (¹³C, ¹H, ¹¹⁹Sn). researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus. Comparing calculated ¹¹⁹Sn chemical shifts with experimental values can be particularly useful for determining the coordination number of the tin atom in solution. researchgate.net

Illustrative Predicted Spectroscopic Data for Stannane, tributyl(pentachlorophenoxy)-:

This table is for illustrative purposes to show the type of data generated from these calculations.

| Spectroscopy Type | Parameter | Predicted Value Range |

| IR Spectroscopy | ν(Sn-O) stretching frequency | 550 - 650 cm⁻¹ |

| IR Spectroscopy | ν(Sn-C) stretching frequency | 500 - 600 cm⁻¹ |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | +50 to +150 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics is excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents. mdpi.comnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics and a force field, which defines the potential energy of the system. mdpi.com

For Stannane, tributyl(pentachlorophenoxy)-, MD simulations could provide critical insights into:

Conformational Flexibility: The three butyl chains attached to the tin atom can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) arrangements and the energy barriers between them. nih.gov

Solvent Effects: The behavior and properties of a molecule can change significantly in solution. MD simulations explicitly model the interactions between the solute (the stannane compound) and solvent molecules. This can reveal how the solvent influences the conformational preferences and the accessibility of the reactive tin center. mdpi.com

Aggregation Behavior: Organotin compounds can sometimes form aggregates in solution. MD simulations can be used to investigate the likelihood of such self-association and the nature of the intermolecular forces driving it. mdpi.com

By generating a trajectory of atomic positions over time, MD provides a dynamic picture of the molecule that complements the static view from quantum mechanical calculations. nih.gov

Advanced Analytical Methodologies for Trace Detection and Speciation

Principles of Green Analytical Chemistry in Organotin Analysis

Green Analytical Chemistry (GAC) is a paradigm that guides the development of analytical methods to minimize their environmental impact. fhi.nolabrulez.comresearchgate.net The core tenets of GAC are particularly relevant to the analysis of persistent and toxic compounds like Stannane (B1208499), tributyl(pentachlorophenoxy)-, aiming to reduce the use of hazardous substances, minimize waste generation, and improve energy efficiency. researchgate.netfhi.no

Key principles of GAC applied to organotin analysis include:

Miniaturization: Reducing the scale of analytical procedures, including sample size and reagent volumes, is a cornerstone of GAC. fhi.no This leads to a significant decrease in solvent consumption and waste production.

Solvent Reduction and Replacement: Traditional methods for organotin analysis often rely on large volumes of hazardous organic solvents for extraction and cleanup. fhi.no Green approaches focus on solvent-less or solvent-minimized techniques, and the substitution of toxic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. labrulez.comnih.gov

Automation and High-Throughput Methods: Automating analytical processes can enhance efficiency, reduce manual labor, and minimize the potential for human error, while also often leading to a reduction in reagent use per sample. fhi.no

Use of Renewable Resources: GAC encourages the use of reagents and materials derived from renewable sources where feasible. researchgate.net

The application of these principles is crucial for developing sustainable methods for monitoring Stannane, tributyl(pentachlorophenoxy)- in the environment.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for the separation and quantification of organotin compounds from complex matrices. Gas chromatography and high-performance liquid chromatography are the most widely employed techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organotin compounds due to its high sensitivity and selectivity. analchemres.org For a compound like Stannane, tributyl(pentachlorophenoxy)-, which has a relatively high molecular weight and may have limited volatility, specific considerations in the analytical workflow are necessary.

Sample Preparation and Derivatization:

Due to the polarity and low volatility of many organotin compounds, a derivatization step is often required to convert them into more volatile and thermally stable forms suitable for GC analysis. labrulez.com Common derivatization reagents include Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide) and sodium tetraethylborate (NaBEt₄). labrulez.comnih.gov However, there is a growing interest in methods that can analyze these compounds without derivatization to simplify the procedure and avoid the use of hazardous reagents. nih.govanalchemres.org

A novel approach for the simultaneous analysis of tributyltin (TBT) and pentachlorophenol (B1679276) (PCP), the constituent parts of Stannane, tributyl(pentachlorophenoxy)-, utilizes a liquid-liquid microextraction with toluene (B28343), followed by direct analysis without derivatization. nih.gov This methodology could potentially be adapted for the direct analysis of the intact Stannane, tributyl(pentachlorophenoxy)- molecule.

GC-MS/MS Analysis:

The use of a triple quadrupole mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode offers enhanced selectivity and sensitivity, which is crucial for detecting trace levels of the target analyte in complex environmental samples. analchemres.org For Stannane, tributyl(pentachlorophenoxy)-, the precursor ion would be the molecular ion or a significant fragment ion, and the product ions would be characteristic fragments resulting from collision-induced dissociation.

Predicted Mass Spectral Fragmentation:

The mass spectrum of Stannane, tributyl(pentachlorophenoxy)- under electron ionization would be expected to show a characteristic isotopic pattern for tin. The fragmentation would likely involve the successive loss of butyl groups (C₄H₉, mass 57) from the tributyltin moiety. analchemres.org Another significant fragmentation pathway would be the cleavage of the tin-oxygen bond, leading to the formation of the tributyltin cation ([Sn(C₄H₉)₃]⁺) and the pentachlorophenoxide radical, or the pentachlorophenoxide anion and the tributyltin radical. The presence of the pentachlorophenoxy group would also give rise to characteristic fragments.

| Parameter | Condition |

|---|---|

| GC Column | Agilent VF-XMS capillary column (60 m x 0.25 mm i.d. x 0.25 µm) analchemres.org |

| Carrier Gas | Helium at a constant flow rate of 1.5 ml min⁻¹ analchemres.org |

| Injection Mode | Splitless analchemres.org |

| Oven Temperature Program | Initial temperature held, followed by a ramp to a final temperature. |

| Mass Spectrometer | Triple Quadrupole in Electron Ionization (EI, 70 eV) and MS/MS mode (MRM) analchemres.org |

| Precursor Ion (Example for TBT) | m/z corresponding to the derivatized or underivatized TBT species. analchemres.org |

| Product Ions (Example for TBT) | Characteristic fragment ions of the precursor ion. analchemres.org |

High-performance liquid chromatography (HPLC) offers a significant advantage for the analysis of polar and thermally labile organotin compounds as it typically does not require a derivatization step. epa.goveurofins.com.au This simplifies sample preparation and reduces the potential for analytical errors.

Separation and Detection:

Reversed-phase HPLC is commonly used for the separation of organotin compounds. epa.gov The choice of mobile phase is critical for achieving good resolution. For Stannane, tributyl(pentachlorophenoxy)-, a gradient elution with a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer would likely be employed.

Detection can be achieved using various detectors, but for high sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (ICP-MS) is preferred. eurofins.com.au Electrospray ionization (ESI) is a suitable interface for LC-MS analysis of such compounds. epa.gov

| Parameter | Condition |

|---|---|

| HPLC Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with methanol/water or acetonitrile/water with additives like acetic acid or tropolone. epa.gov |

| Flow Rate | Typical analytical flow rates (e.g., 0.2-1.0 mL/min) |

| Detector | Mass Spectrometer (e.g., Ion Trap or Quadrupole) with Electrospray Ionization (ESI). epa.gov |

| Ionization Mode | Positive ion mode to detect the cationic organotin species. epa.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is an elemental analysis technique that provides exceptional sensitivity and isotopic information for the detection of tin. nih.gov When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for the speciation of organotin compounds. eurofins.com.au

For the analysis of Stannane, tributyl(pentachlorophenoxy)-, HPLC-ICP-MS would allow for the separation of the intact molecule from other tin species, followed by the highly sensitive detection of tin in the eluted compound. This provides a direct measure of the tin content originating from the target analyte.

Isotope dilution analysis using ICP-MS can be employed to achieve very accurate and precise quantification by spiking the sample with an isotopically enriched standard of the analyte. nih.gov

Development of Novel Electrochemical and Optical Sensor Platforms

Research into novel sensor technologies aims to provide rapid, portable, and cost-effective methods for the on-site detection of organotin compounds.

Electrochemical Sensors: These sensors are based on the electrochemical oxidation or reduction of the target analyte at an electrode surface. nih.gov The development of chemically modified electrodes with nanomaterials can enhance the sensitivity and selectivity of detection. For a compound like Stannane, tributyl(pentachlorophenoxy)-, the tributyltin moiety could be the target for electrochemical detection.

Optical Sensors: Optical sensors utilize changes in optical properties, such as absorbance or fluorescence, upon interaction with the analyte. nih.gov These sensors can be designed to be highly specific by incorporating recognition elements that selectively bind to the target compound.

While these sensor technologies show promise, their application to the specific detection of Stannane, tributyl(pentachlorophenoxy)- is still in the developmental stage and requires further research to achieve the necessary sensitivity and selectivity for environmental monitoring.

Method Validation, Quality Control, and Interlaboratory Comparisons

Robust method validation is essential to ensure the reliability and comparability of analytical data. apvma.gov.aueurl-pesticides.eumhlw.go.jp For the analysis of Stannane, tributyl(pentachlorophenoxy)-, a validated method would need to demonstrate acceptable performance in terms of:

Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix. mhlw.go.jp

Linearity and Range: The concentration range over which the analytical response is proportional to the analyte concentration. apvma.gov.au

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision). apvma.gov.authermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. apvma.gov.au

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix. thermofisher.com

Quality Control (QC):

Routine quality control measures are necessary to monitor the performance of the analytical method over time. This includes the regular analysis of blanks, spiked samples, and certified reference materials (if available). eurl-pesticides.eu

Interlaboratory Comparisons:

Participation in interlaboratory comparison studies is crucial for assessing the proficiency of a laboratory and ensuring the comparability of results with other laboratories. fhi.noresearchgate.netfhi.novu.nl These studies involve the analysis of common samples by multiple laboratories and provide an external measure of a laboratory's analytical performance.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 nih.gov |

| Accuracy (Recovery) | 70-120% thermofisher.comnih.gov |

| Precision (Relative Standard Deviation, RSD) | ≤ 20% thermofisher.com |

| Limit of Quantification (LOQ) | Sufficiently low to meet regulatory requirements. nih.gov |

The data in the table above is representative of typical validation criteria for pesticide residue analysis and would be applicable to the validation of a method for Stannane, tributyl(pentachlorophenoxy)-. thermofisher.comnih.gov

Non Biological Chemical Applications and Material Science Integration

Catalytic Applications in Organic Transformations

Organotin compounds are known to participate in various organic synthesis reactions. However, specific documented applications of Stannane (B1208499), tributyl(pentachlorophenoxy)- as a catalyst are not extensively reported in publicly available research. The potential catalytic activities are generally inferred from the behavior of other organotin compounds.

Polymerization Catalysis

While a variety of organometallic compounds, including certain organotins, serve as catalysts in polymerization reactions, specific data detailing the use of Stannane, tributyl(pentachlorophenoxy)- in this capacity is not prominent in scientific literature. Polymerization catalysts are crucial for producing plastics like polyethylene (B3416737) and polypropylene, and typically feature high activity and selectivity. specialchem.com The development in this field is moving towards catalysts that can produce biodegradable and recyclable polymers. specialchem.com

Transesterification Processes

Transesterification is a key process in various chemical industries, notably in the production of biodiesel from triglycerides. Tin compounds have been reviewed for their catalytic role in both esterification and transesterification reactions. researchgate.net These reactions involve the exchange of an organic group from an ester with the organic group of an alcohol. researchgate.net However, research specifically employing Stannane, tributyl(pentachlorophenoxy)- to catalyze transesterification is not well-documented.

Stabilization Mechanisms in Polymeric Materials (e.g., Polyvinyl Chloride)

The most significant application for many organotin compounds is as thermal stabilizers for polyvinyl chloride (PVC). academicjournals.orgresearchgate.netcore.ac.uk PVC is a widely used polymer that is inherently unstable at the high temperatures required for its processing, leading to degradation through the release of hydrochloric acid (HCl). academicjournals.orgcore.ac.uk Organotin stabilizers are added to prevent this degradation. researchgate.net

The stabilization mechanism of organotin compounds in PVC is generally understood to occur via two primary pathways:

Substitution of Labile Chlorine Atoms : The organotin compound reacts with and replaces the unstable allylic chlorine atoms on the PVC polymer chain. This substitution prevents the initiation of the "zipper-like" dehydrochlorination reaction that leads to polymer breakdown. core.ac.uk

Scavenging of Hydrochloric Acid (HCl) : Any HCl that is formed during the initial stages of degradation is immediately neutralized by the organotin stabilizer. This is critical because the released HCl acts as a catalyst for further degradation of the PVC. core.ac.uk

| PVC Formulation | Test Temperature (°C) | Time to Onset of HCl Evolution (hours) |

|---|---|---|

| Unstabilized PVC | 140 | 14.3 |

| Unstabilized PVC | 160 | 2.5 |

| PVC with Organotin Stabilizer | 140 | > 30.3 |

| PVC with Organotin Stabilizer | 160 | 14.3 |

Data adapted from studies on dioctyl tin bis isooctyl thioglycollate, a representative organotin stabilizer. researchgate.netcore.ac.uk

Integration into Optoelectronic and Photovoltaic Devices

Certain organometallic compounds are explored for their potential use in optoelectronic materials. alfa-chemistry.com However, there is a lack of specific research findings or documented evidence of Stannane, tributyl(pentachlorophenoxy)- being successfully integrated into or utilized for the manufacturing of optoelectronic or photovoltaic devices.

Applications in Advanced Surface Coatings (e.g., Glass Coatings)

The application of Stannane, tributyl(pentachlorophenoxy)- in advanced surface coatings, such as those for glass, is not described in the available scientific literature. While organotin compounds have historically been used in coatings, often for their biocidal properties, information regarding the specific use of this compound for non-biological surface modification is absent.

Comparative Studies and Derivatization Within Organotin Chemistry

Structure-Reactivity Relationships within Tributyltin Derivatives

In tributyltin compounds, with the general formula (C₄H₉)₃Sn-X, the three butyl groups covalently bonded to the tin(IV) atom are primary determinants of the compound's fundamental characteristics. wikipedia.org However, the anionic 'X' group, such as the pentachlorophenoxy group in this case, plays a crucial role in modulating the compound's reactivity and physical properties. mst.dk

The biological and chemical activity of organotin compounds is strongly influenced by the number and nature of the organic groups attached to the tin atom. tandfonline.com For tri-substituted tins like the tributyltin series, the general order of activity is R₃SnX > R₂SnX₂ > RSnX₃. tandfonline.com The nature of the X group has a secondary, yet significant, influence on this activity. tandfonline.comsysrevpharm.org

Synthesis and Characterization of Other Organotin(IV) Complexes with Phenoxy Ligands

The synthesis of organotin(IV) complexes with phenoxy-type ligands is a well-established area of organometallic chemistry. These complexes are typically prepared through reactions of organotin(IV) halides or oxides with the corresponding phenolic or carboxylic acid-containing phenoxy ligand.

A common synthetic route involves reacting a di- or triorganotin(IV) chloride with the sodium or potassium salt of the ligand in a suitable solvent, such as chloroform (B151607) or methanol (B129727). For example, di- and tri-n-butyltin(IV) derivatives of 4-chlorophenoxyacetic acid have been synthesized by refluxing the ligand salt with (n-C₄H₉)₂SnCl₂ or (n-C₄H₉)₃SnCl, respectively, in chloroform for several hours. frontiersin.org Similarly, organotin(IV) complexes with o- or p-hydroxybenzoic acids were prepared by reacting di- and triorganotin(IV) compounds with an aqueous solution of the ligand. nih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. The difference (Δυ) between the asymmetric (υₐₛym) and symmetric (υₛym) stretching vibrations of the carboxylate group (COO) can indicate whether the ligand is acting in a monodentate, bidentate chelating, or bridging fashion. frontiersin.orgnih.govbsmiab.org The absence of a broad O-H stretch from the carboxylic acid starting material and the appearance of new Sn-O and Sn-C stretching bands are also key indicators of complex formation. bsmiab.org

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic moieties. researchgate.net More significantly, ¹¹⁹Sn NMR spectroscopy provides direct insight into the coordination number of the tin atom in solution. nih.gov The chemical shift (δ) values for five-coordinate triorganotin(IV) complexes typically vary from +25 to -329 ppm, suggesting a trigonal bipyramidal geometry in solution. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise geometry around the tin center (e.g., tetrahedral, trigonal bipyramidal, or octahedral). nih.govbsmiab.org

| Compound Class | Synthesis Method | Key Characterization Data (¹¹⁹Sn NMR) | Inferred Geometry (Solution) |

| R₂SnL₂ (L = 4-Chlorophenoxyacetate) | Reaction of R₂SnCl₂ with ligand salt in chloroform | Confirms higher coordination number than R₃SnL | Hexa-coordinated |

| R₃SnL (L = 4-Chlorophenoxyacetate) | Reaction of R₃SnCl with ligand salt in chloroform | Confirms lower coordination number than R₂SnL₂ | Tetra-coordinated |

| R₃Sn(HL) (L = p-hydroxybenzoic acid) | Reaction of R₃Sn(IV) compound with aqueous ligand | δ(¹¹⁹Sn) = -20.0 ppm (for R=Ph) | Trigonal Bipyramidal |

Impact of Alkyl/Aryl Group Variation on Chemical Properties

The nature of the organic groups (R) directly bonded to the tin atom in RnSnX₄-n compounds significantly impacts their chemical, physical, and biological properties. rdd.edu.iqrjpbcs.com A comparison between alkyl (e.g., butyl, methyl) and aryl (e.g., phenyl) substituents reveals distinct trends.

Reactivity and Stability:

Lewis Acidity: The R groups influence the Lewis acidity of the tin center. Electron-donating alkyl groups, like butyl, increase the electron density on the tin atom compared to the more electron-withdrawing phenyl groups. This can affect the strength of the bond to the 'X' ligand and the compound's propensity to coordinate with other molecules. nih.gov

Biological Activity:

The toxicity and biocidal activity of organotins are highly dependent on the R group. Generally, compounds with aryl groups are less toxic than those with alkyl groups. sysrevpharm.org

Within the alkyl series, the activity varies with chain length. For tri-substituted organotins, the maximum biocidal activity is typically observed with propyl, butyl, and pentyl groups. tandfonline.com

The higher activity of certain alkyl derivatives is attributed to factors like their lipophilic character, which facilitates transport across cell membranes. frontiersin.orgnih.gov For instance, the butyl group is more electron-donating and lipophilic than methyl and phenyl groups. nih.gov

| Property | Alkyl-Tin Compounds (e.g., Tributyltin) | Aryl-Tin Compounds (e.g., Triphenyltin) |

| Toxicity | Generally higher | Generally lower sysrevpharm.org |

| Stability | Butyl derivatives are often very stable nih.gov | Phenyl substitution can yield less potent compounds nih.gov |

| Lipophilicity | High, especially for butyl groups nih.gov | Lower compared to equivalent alkyls |

| Reactivity Driver | Strong electron-donating effect of alkyl groups nih.gov | Electron-withdrawing nature of the phenyl ring |

Research into Pentachlorophenol-Derived Organometallic Compounds

Pentachlorophenol (B1679276) (PCP) is a chlorinated aromatic compound that was widely used as a biocide, particularly for wood preservation. nih.govnih.gov Its history as a potent biocide means its chemistry and that of its derivatives are of significant interest. PCP is a precursor to the pentachlorophenoxide anion, a versatile ligand for forming complexes with a wide range of metals.

The formation of Stannane (B1208499), tributyl(pentachlorophenoxy)- is an example of such a derivation, where the pentachlorophenoxide acts as a ligand bonded to a tributyltin cation. The high degree of chlorination on the phenyl ring significantly influences the electronic properties of the phenoxy oxygen atom, making it a relatively weak base but a competent nucleophile and ligand.

Research into PCP derivatives extends beyond tin. Studies have examined the sorption of PCP onto clays (B1170129) modified with large organic cations, demonstrating non-polar interactions between PCP and the alkyl groups of the organic cations. cambridge.org While these are not covalent organometallic bonds, they illustrate the strong hydrophobic interactions characteristic of PCP. The metabolism of other chlorinated compounds, such as hexachlorobenzene, can also give rise to pentachlorophenol within biological systems. nih.gov The study of PCP's quinoid metabolites, such as tetrachloro-1,4-benzoquinone (TCBQ), has revealed novel mechanisms of chemical reactivity, including the metal-independent production of hydroxyl radicals. nih.gov This underlying reactivity of the chlorinated aromatic core is a key feature of any organometallic compound derived from it.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of organotin compounds has traditionally relied on methods that are not always aligned with the principles of green chemistry. wikipedia.org Future research will undoubtedly focus on the development of more sustainable and atom-economical routes to Stannane (B1208499), tributyl(pentachlorophenoxy)- and related compounds.

Key research directions include:

Catalytic Syntheses: Moving away from stoichiometric reagents, the development of catalytic methods for the formation of the Sn-O bond is a primary objective. This could involve exploring various metal or organocatalysts to facilitate the reaction between a tributyltin precursor and pentachlorophenol (B1679276), minimizing waste and improving efficiency. Research into catalytic cycles that regenerate the active tin species would be particularly valuable. msu.edu

Solvent-Free and Alternative Solvent Systems: Investigating the synthesis of Stannane, tributyl(pentachlorophenoxy)- under solvent-free conditions or in greener solvents, such as ionic liquids or supercritical fluids, would significantly reduce the environmental impact of its production.

Flow Chemistry Approaches: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis. This technology could be particularly beneficial for optimizing reaction conditions and minimizing byproduct formation.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Methods | Reduced waste, higher efficiency, lower energy consumption | Development of novel catalysts, understanding reaction mechanisms |

| Alternative Solvents | Reduced environmental impact, improved safety | Screening of green solvents, optimization of reaction conditions |

| Flow Chemistry | Enhanced control, scalability, improved safety | Reactor design, process optimization |

Exploration of Novel Chemical Transformations and Reactivity

The unique electronic and steric properties of Stannane, tributyl(pentachlorophenoxy)- make it an intriguing candidate for novel chemical transformations. The reactivity of the tin-oxygen bond, influenced by the electron-withdrawing pentachlorophenoxy group, is a key area for exploration.

Future research could focus on:

Cross-Coupling Reactions: Investigating the utility of Stannane, tributyl(pentachlorophenoxy)- as a precursor for the transfer of the pentachlorophenoxy group in palladium-catalyzed cross-coupling reactions could open up new synthetic routes to complex aromatic ethers.

Photocatalysis: The potential for photocatalytic activation of the Sn-C or Sn-O bonds could lead to new, mild, and selective transformations. nih.gov The highly chlorinated aromatic ring may also participate in unique photochemical reactions.

Frustrated Lewis Pair Chemistry: The sterically hindered tin center and the oxygen atom could potentially act as a frustrated Lewis pair, enabling the activation of small molecules like CO2 or H2.

Depolymerization Catalysis: Given the use of organotins as catalysts, exploring the potential of Stannane, tributyl(pentachlorophenoxy)- in catalyzing the degradation or recycling of polymers is a relevant area of investigation.

Advancements in Theoretical Predictions and Computational Methodologies

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of Stannane, tributyl(pentachlorophenoxy)- before engaging in extensive experimental work.

Emerging opportunities in this area include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the geometric and electronic structure of the molecule, the nature of the Sn-O bond, and to predict its reactivity in various chemical reactions. ajrconline.org This can provide insights into reaction mechanisms and help in the design of new experiments.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This can aid in the optimization of reaction conditions and the prediction of product distributions.

Spectroscopic Data Prediction: Theoretical calculations can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be invaluable in the characterization of the compound and its reaction products. researchgate.net

| Computational Method | Application to Stannane, tributyl(pentachlorophenoxy)- |

| DFT | Geometric and electronic structure, bond analysis, reactivity prediction |

| Reaction Pathway Modeling | Mechanistic insights, optimization of reaction conditions |

| Spectroscopic Prediction | Aid in characterization, confirmation of experimental data |

Innovation in Advanced Material Science Applications

The incorporation of heavy elements like tin and the presence of a polychlorinated aromatic ring suggest that Stannane, tributyl(pentachlorophenoxy)- could have interesting properties for materials science applications.

Potential areas for future research include:

Polymer Additives: Investigating its efficacy as a heat stabilizer, flame retardant, or UV stabilizer in polymers like PVC is a logical extension of the known applications of other organotin compounds. lupinepublishers.comafirm-group.com The pentachlorophenoxy group might impart enhanced flame retardant properties.

Precursor for Functional Materials: The compound could serve as a precursor for the synthesis of tin-based nanomaterials or hybrid organic-inorganic materials with unique optical, electronic, or catalytic properties.

Luminescent Materials: Exploration of its potential photoluminescent properties, possibly arising from the interplay between the organometallic and chlorinated aromatic moieties, could lead to applications in sensors or imaging.

Refinements in Analytical Chemistry Methodologies for Comprehensive Characterization

A thorough understanding of the properties and behavior of Stannane, tributyl(pentachlorophenoxy)- requires sophisticated analytical techniques. Future research will focus on developing and refining these methods for its comprehensive characterization.

Key areas for advancement are:

Advanced Mass Spectrometry: The use of soft ionization techniques in mass spectrometry, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with high-resolution mass analyzers, will be crucial for the accurate determination of its molecular weight and fragmentation patterns. nih.gov

Multinuclear NMR Spectroscopy: In-depth NMR studies, including 119Sn NMR, will provide detailed information about the coordination environment of the tin atom and the structure of the molecule in solution. researchgate.netnih.gov Solid-state NMR could also provide insights into its structure in the solid phase. acs.org

Hyphenated Analytical Techniques: The coupling of separation techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) with elemental specific detectors like inductively coupled plasma mass spectrometry (ICP-MS) will be essential for the speciation and trace analysis of this compound in complex matrices. researchgate.netrsc.orgnih.gov This is particularly important for environmental and biological monitoring.

| Analytical Technique | Information Gained |

| High-Resolution Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |

| Multinuclear NMR Spectroscopy | Solution and solid-state structure, coordination environment of tin |

| Hyphenated Techniques (e.g., HPLC-ICP-MS) | Speciation, trace analysis in complex samples |

Q & A

Basic: What are the key structural and chemical identifiers for Stannane, tributyl(pentachlorophenoxy)-?

Answer:

The compound is a tri-substituted organostannane with the molecular formula C₁₈H₂₇Cl₅OSn and CAS number 3644-38-0 . Its structure consists of a central tin atom bonded to three butyl groups and a pentachlorophenoxy ligand. Analytical identification typically involves:

- Mass Spectrometry (MS): To confirm molecular weight (approx. 595.6 g/mol) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for characterizing butyl chains and aromatic chlorine substituents.

- Infrared (IR) Spectroscopy: To detect Sn-O and C-Cl bond vibrations .

Basic: What synthetic methodologies are recommended for preparing organotin compounds like tributyl(pentachlorophenoxy)stannane?

Answer:

Synthesis typically involves transmetalation or ligand-exchange reactions. A general protocol includes:

Reagent Preparation: Use tributyltin chloride as a precursor.

Ligand Exchange: React with pentachlorophenol (PCl₅ or SOCl₂ may activate the phenolic oxygen).

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Critical Considerations:

- Conduct reactions under inert atmosphere (N₂/Ar) due to air sensitivity of organotin intermediates.

- Monitor reaction progress via TLC or GC-MS to prevent overhalogenation .

Advanced: How can conflicting toxicological data for tributyl(pentachlorophenoxy)stannane be resolved in experimental design?

Answer:

Discrepancies in toxicity studies (e.g., acute vs. chronic effects) may arise from:

- Exposure Routes: Oral vs. dermal administration can yield divergent systemic effects (e.g., hepatic vs. dermal toxicity) .

- Dose-Response Variability: Non-linear pharmacokinetics in mammalian models require rigorous dose-ranging studies.

Methodological Mitigation: - Standardized Protocols: Adopt OECD or EPA guidelines for acute oral toxicity (e.g., OECD 423).

- Multi-Endpoint Analysis: Combine histopathology, biochemical markers (e.g., ALT for liver damage), and genotoxicity assays (Ames test) to capture holistic effects .

Advanced: What analytical techniques are optimal for detecting trace organotin degradation products in environmental samples?

Answer:

Degradation products (e.g., dibutyltin or monobutyltin species) require sensitive detection due to their environmental persistence:

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize with NaBEt₄ to volatile tetraethyltin analogs for enhanced separation.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantify tin isotopes (¹¹⁸Sn, ¹²⁰Sn) with detection limits <0.1 µg/L.

- High-Resolution LC-MS/MS: For non-volatile metabolites in aqueous matrices .

Basic: What safety protocols are critical when handling tributyl(pentachlorophenoxy)stannane in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods to avoid inhalation of volatile tin species.

- Waste Disposal: Collect in sealed containers labeled for organometallic waste; incineration is recommended for complete degradation .

Advanced: How does the electronic structure of the pentachlorophenoxy ligand influence the reactivity of tributyl(pentachlorophenoxy)stannane?

Answer:

The electron-withdrawing chlorine substituents on the phenoxy ligand:

- Increase Lewis Acidity of Sn: Enhances electrophilicity, facilitating nucleophilic substitutions (e.g., transesterification).

- Stabilize Transition States: In Stille coupling reactions, the ligand’s resonance effects lower activation energy for transmetalation steps.

Experimental Validation: - Cyclic Voltammetry: Measure redox potentials to correlate ligand electronics with Sn center reactivity.

- DFT Calculations: Model charge distribution to predict regioselectivity in cross-coupling reactions .

Advanced: What strategies optimize the use of tributyl(pentachlorophenoxy)stannane in catalytic applications while minimizing environmental release?

Answer:

- Immobilization on Solid Supports: Use silica or polymer matrices to reduce leaching and enable catalyst recycling.

- Green Solvents: Replace toluene/THF with cyclopentyl methyl ether (CPME) for lower toxicity.

- Real-Time Monitoring: Employ inline IR or Raman spectroscopy to track reaction completion and minimize excess reagent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.